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Compound of Interest

Compound Name: TVB-3664

Cat. No.: B10824504 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of TVB-3664, a

potent and selective inhibitor of Fatty Acid Synthase (FASN), in the context of oncology. TVB-
3664 is an orally bioavailable, reversible inhibitor that has demonstrated anti-tumor activity in a

variety of preclinical cancer models. This document summarizes key quantitative data, details

experimental protocols, and visualizes the underlying mechanisms and workflows.

Mechanism of Action
TVB-3664 targets FASN, a key enzyme in the de novo lipogenesis pathway, which is

responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In many cancer

cells, there is an increased reliance on this pathway to produce lipids necessary for cell

membrane formation, signaling, and energy storage, making FASN an attractive therapeutic

target. Inhibition of FASN by TVB-3664 leads to a reduction in cellular palmitate levels, which in

turn disrupts various cellular processes crucial for tumor cell proliferation and survival. The

IC50 values for TVB-3664 in inhibiting human and mouse cell palmitate synthesis are 18 nM

and 12 nM, respectively[1][2].

One of the downstream effects of FASN inhibition by TVB-3664 is the significant reduction of

tubulin palmitoylation and mRNA expression[1][2][3]. This disruption of post-translational

modification of tubulin can interfere with microtubule organization, a mechanism that may

contribute to the synergistic anti-tumor effects observed when TVB-3664 is combined with

taxane-based chemotherapies[3].
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In Vitro Efficacy
TVB-3664 has demonstrated anti-proliferative activity across a range of cancer cell lines. The

tables below summarize the reported in vitro efficacy data.

Table 1: In Vitro Activity of TVB-3664 in Cancer Cell Lines

Cell Line
Cancer
Type

Concentrati
on

Incubation
Time

Effect Reference

Calu-6

Non-small-

cell lung

cancer

50 nM 48 h

FASN

inhibition,

reduced

tubulin

palmitoylation

[3]

A549

Non-small-

cell lung

cancer

50 nM 72 h
FASN

inhibition
[3]

CaCo2
Colorectal

Cancer
0-1 µM 7 days

Anti-tumor

activity
[1][2]

HT29
Colorectal

Cancer
0-1 µM 7 days

Anti-tumor

activity
[1][2]

LIM2405
Colorectal

Cancer
0-1 µM 7 days

Anti-tumor

activity
[1][2]

Pt 93

Primary

Colorectal

Cancer

0.2 µM 6 days

Increased

CD36 mRNA

and protein

expression

[4]

Pt 130

Primary

Colorectal

Cancer

0.2 µM 6 days

Increased

CD36 mRNA

and protein

expression

[4]

In Vivo Efficacy
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Preclinical studies using patient-derived xenograft (PDX) and other murine models have shown

the anti-tumor potential of TVB-3664 as a monotherapy and in combination with other agents.

Table 2: In Vivo Monotherapy Efficacy of TVB-3664 in Xenograft Models
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Model
Cancer
Type

Dosage
Administr
ation

Duration
Key
Findings

Referenc
e

Colorectal

Cancer

PDX (Pt

2614)

Colorectal

Cancer
3 mg/kg

Oral

gavage,

daily

4 weeks

30%

reduction

in average

tumor

weight

[1][2]

Colorectal

Cancer

PDX (Pt

2449PT)

Colorectal

Cancer
3 mg/kg

Oral

gavage,

daily

4 weeks

37.5%

reduction

in average

tumor

weight

[1][2]

Colorectal

Cancer

PDX (Pt

2402)

Colorectal

Cancer
6 mg/kg

Oral

gavage,

daily

4 weeks

51.5%

reduction

in average

tumor

weight

[1][2]

sgPTEN/c-

MET

Murine

Model

Hepatocell

ular

Carcinoma

Not

specified

Not

specified

Not

specified

Moderate

efficacy as

monothera

py

[5]

c-MYC-

driven

Murine

Model

Hepatocell

ular

Carcinoma

Not

specified

Not

specified

Not

specified

Improved

therapeutic

efficacy of

sorafenib

and

cabozantini

b

[5]

Lung,

Ovarian,

Prostate,

Pancreatic

Xenografts

Various Not

specified

Not

specified

Not

specified

Inhibition of

tumor

growth,

with

regression

[3]
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in 3 of 6

models

Signaling Pathways and Mechanisms of Resistance
The anti-tumor effects of TVB-3664 are associated with the modulation of several key

oncogenic signaling pathways. Studies in colorectal cancer models have shown that TVB-3664
treatment alters the Akt, Erk1/2, and AMPK pathways[1][6][7]. However, the activation of Akt

and AMPK has also been implicated as a potential mechanism of resistance to FASN

inhibition[6].

A compensatory mechanism to FASN inhibition has been identified involving the upregulation

of the fatty acid transporter CD36. Inhibition of FASN with TVB-3664 leads to an increase in

CD36 expression, which may allow cancer cells to sustain proliferation by increasing the

uptake of exogenous fatty acids[4][8]. This suggests that a combination therapy targeting both

FASN and CD36 could be a promising therapeutic strategy[4].
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Mechanism of Action and Resistance Pathway for TVB-3664.

Combination Therapies
The preclinical data suggests that TVB-3664 may be more effective when used in combination

with other anti-cancer agents.

With Cabozantinib and Sorafenib: In hepatocellular carcinoma models, TVB-3664 in

combination with the tyrosine kinase inhibitor cabozantinib led to tumor regression and

synergistically downregulated cancer-related pathways, particularly the AKT/mTOR

pathway[5][9]. It also improved the efficacy of sorafenib in a FASN-dependent HCC model[5].

With Bevacizumab: Combination treatment with the VEGF inhibitor bevacizumab resulted in

increased tumor growth inhibition compared to single-agent therapy[10].

With Paclitaxel: As mentioned earlier, the disruption of tubulin palmitoylation by TVB-3664
provides a strong rationale for its combination with taxanes like paclitaxel, with promising

early clinical activity observed[11].

With PD-1 Immunotherapy: Preclinical studies have shown that combining FASN inhibition

with PD-1 immunotherapy can enhance anti-tumor efficacy in xenograft models[10].

Tyrosine Kinase Inhibitors Angiogenesis Inhibitor Chemotherapy Immunotherapy

TVB-3664
(FASN Inhibitor)

Enhanced Anti-Tumor
Efficacy
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Click to download full resolution via product page

Synergistic Combinations with TVB-3664.

Experimental Protocols
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Detailed methodologies are crucial for the replication and extension of preclinical findings. The

following sections outline the typical experimental protocols used in the evaluation of TVB-
3664.

In Vitro Cell Proliferation Assay
Cell Lines: Various cancer cell lines (e.g., CaCo2, HT29, LIM2405) are cultured in

appropriate media supplemented with fetal bovine serum and antibiotics.

Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of

TVB-3664 (e.g., 0-1 µM) for a specified duration (e.g., 7 days)[1][2].

Analysis: Cell viability is assessed using standard methods such as the CellTiter-Glo®

Luminescent Cell Viability Assay.

Patient-Derived Xenograft (PDX) Models
Animal Models: Immunocompromised mice, such as NOD-SCID-IL2rg-/- (NSG) mice, are

used[1][2].

Tumor Implantation: Tumor fragments from patient resections are surgically implanted

subcutaneously into the flanks of the mice[8].

Treatment: Once tumors reach a specified volume (e.g., 100 mm³), mice are randomized into

treatment and control groups. TVB-3664 is administered, typically by oral gavage, at a

defined dose and schedule (e.g., 3-6 mg/kg daily for 4-6 weeks)[6]. The vehicle control is

often 30% PEG400[6].

Tumor Measurement: Tumor volume is measured periodically (e.g., weekly) using calipers,

and calculated using the formula: (width² × length) / 2[6]. Tumor weight is measured at the

end of the study[6].
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Typical Workflow for a TVB-3664 PDX Study.

Western Blot Analysis
Protein Extraction: Cells or tumor tissues are lysed to extract total protein.
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Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a

membrane.

Immunoblotting: Membranes are probed with primary antibodies against target proteins (e.g.,

pAkt, pErk1/2, CD36) and then with corresponding secondary antibodies.

Detection: Protein bands are visualized using chemiluminescence.

Immunohistochemistry (IHC)
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor tissues are sectioned.

Staining: Sections are stained with antibodies against proteins of interest (e.g., FASN).

Scoring: The intensity and percentage of positive cells are scored to determine protein

expression levels[1].

Conclusion
The preclinical data for TVB-3664 demonstrates its potential as an anti-cancer agent,

particularly in tumors that are highly dependent on de novo lipogenesis. Its mechanism of

action through FASN inhibition affects multiple oncogenic signaling pathways and cellular

processes. While monotherapy shows activity, the true potential of TVB-3664 may lie in

combination therapies that can overcome resistance mechanisms and enhance efficacy.

Further research is warranted to identify predictive biomarkers for patient selection and to

optimize combination strategies for clinical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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